N-(benzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-2-ylmethyl)benzamide
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Description
N-(benzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-2-ylmethyl)benzamide is a useful research compound. Its molecular formula is C20H14N4O3S and its molecular weight is 390.42. The purity is usually 95%.
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Scientific Research Applications
Vascular Endothelial Growth Factor Receptor-2 Inhibition
Substituted 3-((2-(pyridin-2-ylamino)thiazol-5-ylmethyl)amino)benzamides, structurally related to N-(benzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-2-ylmethyl)benzamide, were identified as potent and selective inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2) kinase activity. These compounds demonstrated significant enzyme kinetics associated with VEGFR-2 inhibition and showed robust in vivo efficacy in human lung and colon carcinoma xenograft models (Borzilleri et al., 2006).
Nickel-Catalyzed Cross-Coupling Reactions
Thiomethyl-substituted N-heterocycles, a category that includes compounds like this compound, undergo smooth Ni-catalyzed cross-coupling reactions with various organozinc reagents. This process utilizes an inexpensive Ni(acac)2/DPE-Phos catalytic system at room temperature, indicating the potential utility of this compound in synthesizing complex organic molecules (Melzig et al., 2010).
Antiparasitic Activity
Thiazolides, including compounds similar to this compound, have shown a broad spectrum of activity against a variety of parasites, bacteria, and viruses infecting animals and humans. The study of nitazoxanide and other thiazolides against Neospora caninum tachyzoites in vitro revealed that the thiazole-associated nitro group is not necessarily required for the action of the drug, suggesting the versatility of thiazolides in antiparasitic therapies (Esposito et al., 2005).
Crystal Structure and Interaction Analysis
The study of N-(benzo[d]thiazol-2-yl)-o/m/p-nitrobenzamide derivatives, which are structurally related to this compound, highlighted their solid-state arrangement, absorption, and fluorescence properties. These findings emphasize the importance of the nitro (NO2) substituent in influencing the crystal structure and interaction energies, providing insights into the design and application of these compounds in various scientific fields (Abdul Latiff et al., 2020).
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-3-nitro-N-(pyridin-2-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N4O3S/c25-19(14-6-5-8-16(12-14)24(26)27)23(13-15-7-3-4-11-21-15)20-22-17-9-1-2-10-18(17)28-20/h1-12H,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGYZUGKRZJKWJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)N(CC3=CC=CC=N3)C(=O)C4=CC(=CC=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.